N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide
Description
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6 and a methyl group at position 2. The piperidin-4-yl moiety is linked to the pyrimidine via a nitrogen atom, while the acetamide group is substituted with a thiophen-3-yl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Its molecular formula is C₁₈H₂₀F₃N₅OS (exact mass: 397.132 g/mol), with a hydrogen bond donor count of 1 and acceptor count of 8 .
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c1-11-21-14(17(18,19)20)9-15(22-11)24-5-2-13(3-6-24)23-16(25)8-12-4-7-26-10-12/h4,7,9-10,13H,2-3,5-6,8H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWGGPGYJVVZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CSC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling with Thienyl Acetamide: The final step involves coupling the synthesized pyrimidine and piperidine intermediates with thienyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or thienyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
However, the 3-cyano substituent in introduces additional polarization, which may alter reactivity in nucleophilic environments.
Steric and Conformational Differences :
- The thiophen-3-yl group in the target compound vs. thiophen-2-yl in creates distinct spatial arrangements. Thiophen-3-yl’s axial orientation may reduce steric clashes with bulky protein residues compared to the equatorial 2-yl isomer .
Synthetic Accessibility :
- Alkylation methods for pyrimidine-thioethers (e.g., ) use sodium methylate or chloroacetamides. The target compound’s synthesis likely follows similar protocols but requires precise control to avoid side reactions at the piperidine nitrogen.
Research Implications
- Pharmacological Potential: The trifluoromethyl-pyrimidine core is prevalent in kinase inhibitors (e.g., JAK/STAT pathways), while thiophene-acetamide derivatives are explored in anticonvulsant and anti-inflammatory agents.
- Agrochemical Relevance : Similar compounds (e.g., ) demonstrate herbicidal activity, suggesting the target compound’s utility in crop protection.
Biological Activity
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several notable structural elements:
- Pyrimidine Ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
- Piperidine Ring : A cyclic amine that contributes to the compound's overall biological activity.
- Thiophene Moiety : Known for its role in various pharmacological applications.
Structural Formula
The molecular formula for this compound is .
Pharmacological Properties
Research indicates that compounds containing pyrimidine and piperidine rings often exhibit diverse pharmacological properties. The presence of the trifluoromethyl group is particularly significant as it can enhance the compound's bioavailability and interaction with biological targets.
Key Activities
- Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including caspase activation.
- Antimicrobial Effects : The compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, indicating potential applications in neurodegenerative diseases.
The mechanism of action for this compound likely involves:
- Binding to specific receptors or enzymes, modulating their activity.
- Interfering with cellular signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3.2 µM to 9.9 µM depending on the specific analog and cell line tested .
- Antioxidant Activity : Compounds similar in structure have shown significant antioxidant activity, which can be beneficial in reducing oxidative stress in cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 3.2 | Effective against MCF-7 cell line |
| Compound B | Antimicrobial | 10 | Inhibits growth of Staphylococcus aureus |
| Compound C | Antioxidant | 0.5 | Reduces lipid peroxidation |
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and what challenges arise during its preparation?
Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the pyrimidine and piperidine cores. Key steps include:
- Alkylation/Acylation: Reaction of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine with a piperidin-4-yl intermediate under basic conditions (e.g., sodium methylate in 2.6–2.8-fold excess for similar pyrimidine derivatives) to form the piperidine-pyrimidine backbone .
- Thiophene Incorporation: Coupling the intermediate with thiophen-3-yl acetic acid via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification: Chromatography or recrystallization in polar aprotic solvents (e.g., DMF/EtOH mixtures) to isolate the final product.
Challenges:
- Regioselectivity: Competing reactions at the pyrimidine N1 vs. N3 positions require precise temperature control (0–5°C for alkylation) .
- Trifluoromethyl Stability: The CF₃ group may decompose under acidic conditions, necessitating pH-neutral or mildly basic environments .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for similar acetamide derivatives?
Answer:
Yield discrepancies often arise from subtle variations in:
- Catalyst Loading: Excess sodium methylate (2.8-fold molar ratio) improves pyrimidine alkylation efficiency but may degrade acid-sensitive groups .
- Solvent Polarity: Polar solvents (e.g., DMSO) enhance solubility of intermediates but may hinder crystallization. Non-polar solvents (e.g., toluene) favor precipitation but slow reaction kinetics .
Methodological Recommendations:
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, solvent ratio, catalyst).
- In Situ Monitoring: Employ techniques like HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons/carbons in the piperidine (δ 2.5–3.5 ppm), pyrimidine (δ 8.0–8.5 ppm), and thiophene (δ 6.5–7.2 ppm) moieties .
- 19F NMR: Confirms the integrity of the trifluoromethyl group (δ -60 to -70 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~450–470 Da) .
- X-ray Crystallography: Resolves stereochemistry of the piperidine ring and confirms amide bond geometry .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Key Structural Modifications:
| Region | Modification | Biological Impact |
|---|---|---|
| Pyrimidine (C6) | Replace CF₃ with Cl or CH₃ | Alters lipophilicity and target binding |
| Piperidine (N1) | Introduce bulky substituents | Modulates blood-brain barrier penetration |
| Thiophene (C3) | Substitute with furan or benzene | Impacts metabolic stability |
Methodology:
- In Silico Docking: Use software like AutoDock to predict interactions with kinases or GPCRs.
- In Vitro Assays: Test against panels of enzymes (e.g., kinases, proteases) to identify primary targets .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at -20°C in airtight, amber vials to prevent photodegradation.
- Solubility: Lyophilize and reconstitute in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers >pH 7.5 to prevent hydrolysis of the acetamide group .
Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
Stepwise Validation:
Target Engagement: Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects.
In Vivo Models: Dose-response studies in xenograft mice (e.g., 10–50 mg/kg, oral) with PK/PD modeling to correlate exposure and efficacy .
Contradictions to Address:
- Off-target effects may arise from thiophene-mediated CYP450 inhibition; include negative controls (e.g., thiophene-free analogs) .
Basic Question: What solvents and reaction conditions are optimal for recrystallization?
Answer:
- Solvent Pair: Ethyl acetate/hexane (3:1 v/v) for high-purity crystals.
- Temperature Gradient: Slowly cool from reflux to 4°C over 12 hours to enhance crystal formation .
Advanced Question: How can metabolic stability be improved without compromising potency?
Answer:
Strategies:
- Isotere Replacement: Substitute thiophene with a bioisostere like 1,2,4-oxadiazole to reduce CYP3A4-mediated oxidation .
- Deuterium Incorporation: Replace labile C-H bonds in the piperidine ring with C-D bonds to slow metabolism .
Validation:
- Microsomal Assays: Compare half-life (t₁/₂) in human liver microsomes before/after modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
